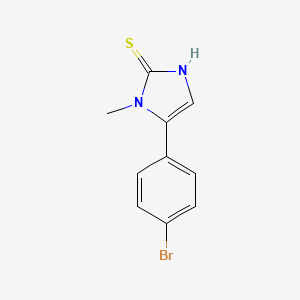

5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol, also known as MBIT, is a thiol-containing molecule with a variety of applications in scientific research. It is an important tool for studying biochemical and physiological processes, and has been used in a range of experiments and studies in the fields of biochemistry, pharmacology, and medicinal chemistry. MBIT has been found to have a wide range of biological effects, including the ability to modulate the activity of enzymes and receptors, and to act as an antioxidant.

Applications De Recherche Scientifique

Corrosion Inhibition

Research has shown that derivatives of imidazole, including those with bromophenyl groups, have been evaluated for their corrosion inhibition abilities. For example, derivatives bearing benzimidazole and oxadiazole moieties have demonstrated significant corrosion inhibition efficiency for mild steel in sulphuric acid environments. These inhibitors work by forming a protective layer on the metal surface, suggesting their potential utility in industrial applications where corrosion resistance is critical (Ammal, Prajila, & Joseph, 2018).

Antimicrobial Activity

Compounds structurally related to 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol, especially those incorporating imidazole and thiadiazole moieties, have been synthesized and tested for their antimicrobial activities. These studies have found promising antimicrobial properties against a range of bacteria and fungi, highlighting the potential for these compounds to be developed into new antimicrobial agents. This application is significant in the context of increasing antibiotic resistance and the need for new therapeutic agents (Güzeldemirci & Küçükbasmacı, 2010).

Anticancer Activity

Research into derivatives of imidazole and related heterocyclic compounds has also explored their potential as anticancer agents. The modification of these compounds, including the introduction of bromophenyl groups, aims to enhance their biological activity and selectivity towards cancer cells. Some derivatives have shown significant anticancer activities in vitro, indicating their potential as leads for the development of new anticancer drugs (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Antidiabetic Activity

The structural modification of imidazole derivatives to include various functional groups has been researched for antidiabetic activity, particularly through the inhibition of enzymes like α-glucosidase. Such studies aim to discover new therapeutic agents for managing diabetes, with some compounds showing promising inhibitory activities that could lead to the development of new treatments for this chronic condition (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Khan, Kanwal, Salar, Shahid, Ashraf, Lodhi, & Ali Khan, 2018).

Propriétés

IUPAC Name |

4-(4-bromophenyl)-3-methyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S/c1-13-9(6-12-10(13)14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITWYEPLXUJOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=S)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2748599.png)

![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2748602.png)

![2-[3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2748604.png)

![1-{1-[3-(Benzenesulfonyl)propanoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2748606.png)

![2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2748608.png)

![2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2748614.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748619.png)